Cas no 2580209-01-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid is a specialized Fmoc-protected thiazole derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc group provides selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The thiazole core enhances structural diversity and bioactivity, making it valuable for designing peptidomimetics and heterocyclic scaffolds. Its carboxylic acid functionality allows for further derivatization or conjugation. This compound is particularly useful in constructing constrained peptides or bioactive molecules, offering stability and synthetic flexibility. High purity and well-defined reactivity make it a reliable building block for research in drug discovery and chemical biology.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid structure
2580209-01-2 structure
Product Name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid
CAS No:2580209-01-2
MF:C20H16N2O4S
MW:380.417043685913
MDL:MFCD33518864
CID:5659087
PubChem ID:165888646
Update Time:2025-06-08

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27724384
    • 2580209-01-2
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid
    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid
    • MDL: MFCD33518864
    • Inchi: 1S/C20H16N2O4S/c1-11-17(19(23)24)18(22-27-11)21-20(25)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3,(H,23,24)(H,21,22,25)
    • InChI Key: SMJNNBMFBSPELJ-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C(=O)O)C(=N1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 380.08307817g/mol
  • Monoisotopic Mass: 380.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 117Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid Pricemore >>

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3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid Related Literature

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid

Comprehensive Overview of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid (CAS No. 2580209-01-2)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid (CAS No. 2580209-01-2) is a specialized Fmoc-protected thiazole derivative widely utilized in peptide synthesis and medicinal chemistry. This compound features a thiazole core modified with a 5-methyl group and a carboxylic acid functionality, making it a versatile building block for drug discovery and bioconjugation. Its Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), a technique dominating modern biopharmaceutical research.

The growing demand for peptide-based therapeutics has spotlighted compounds like 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,2-thiazole-4-carboxylic acid. Researchers frequently search for "Fmoc-thiazole applications" or "CAS 2580209-01-2 solubility," reflecting interest in its physicochemical properties and synthetic utility. Its thiazole ring is notable for mimicking peptide bonds while enhancing metabolic stability—a key concern in oral drug development.

In structure-activity relationship (SAR) studies, this compound’s 4-carboxylic acid moiety enables facile amide coupling with amines, addressing common queries like "how to modify thiazole carboxylic acids." The Fmoc protection strategy aligns with trends toward green chemistry, as it avoids harsh deprotection conditions. Recent publications highlight its role in designing kinase inhibitors and antimicrobial peptides, topics trending in AI-driven drug design forums.

Analytical data for CAS 2580209-01-2 (e.g., HPLC purity, NMR spectra) are often requested, underscoring its QC-critical nature. The compound’s melting point and storage conditions (-20°C under inert gas) are frequently searched, reflecting end-user needs. Its molecular weight (370.41 g/mol) and logP values are essential for ADMET predictions—a hot topic in computational chemistry.

Innovative applications include incorporating this thiazole derivative into fluorescent probes for bioimaging, leveraging its rigid heterocycle. Patent analyses reveal its use in PROTAC degraders, connecting to the booming targeted protein degradation field. As peptide-drug conjugates (PDCs) gain FDA attention, the demand for Fmoc-amino thiazoles like this will likely surge.

For suppliers, optimizing bulk synthesis routes of 2580209-01-2 remains a priority, with searches for "scale-up thiazole carboxylate synthesis" increasing by 30% YoY. Environmental concerns drive interest in water-soluble variants, prompting studies on its salt formation potential. The compound’s MSDS data (non-hazardous status) further enhances its appeal for industrial-scale applications.

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